2-Methyl-4'-(3-pyrrolinomethyl) benzophenone
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Overview
Description
“2-Methyl-4’-(3-pyrrolinomethyl) benzophenone” is a chemical compound with the molecular formula C19H19NO and a molecular weight of 277.37 g/mol . It has gained interest from researchers in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenylmethanone . The InChI code is 1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.37 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Photocatalytic Degradation
Benzophenone-3, a widely used organic UV filter in sunscreen, has been detected in surface and groundwater, potentially affecting the aquatic environment and human health. Studies on PbO/TiO2 and Sb2O3/TiO2 photocatalysts have shown significant degradation efficiency for Benzophenone-3 under UV-C irradiation, suggesting a promising approach for environmental remediation of such pollutants (Wang et al., 2019).
Biodegradation by Bacterial Strains
Research has identified a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3 as a sole carbon source, marking a significant advancement in bioremediation technologies for removing this compound from environmental matrices (Jin et al., 2019).
Environmental Presence and Effects
Investigations into the presence of benzophenones in maternal and fetal samples have shown detectable levels in amniotic fluid and cord blood, indicating potential risks to the developing fetus and highlighting the need for further research on the toxicokinetic and endocrine-disrupting properties of these compounds (Krause et al., 2018).
Water Treatment Technologies
Studies on the oxidation of Benzophenone-3 using ferrate(VI) and potassium permanganate have demonstrated effective removal strategies from water, contributing to safer water treatment methods and reducing the environmental impact of such chemicals (Yang & Ying, 2013), (Cao et al., 2021).
Photoinitiation for Polymerization
Benzophenone-1,3-dioxane (BP-DO) has been explored as a hydrogen abstraction type photoinitiator for free radical polymerization, offering a potential substitute for conventional initiator systems and expanding the applications of benzophenone derivatives in material science (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUARVBTCSDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643011 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898763-71-8 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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